Felinine

説明

特性

IUPAC Name |

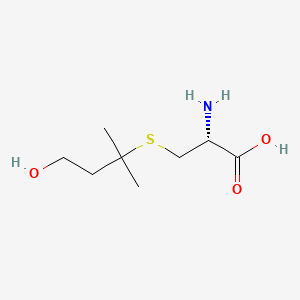

(2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFERABFGYYJODC-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCO)SCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CCO)SC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10197036 | |

| Record name | Felinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

471-09-0 | |

| Record name | Felinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=471-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Felinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Felinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10197036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FELININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V49J0ABL5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Biosynthetic Pathways in Felids

In Vivo Biosynthesis

Felinine is synthesized endogenously in domestic cats (Felis catus) through a liver-kidney axis. The pathway begins with the condensation of glutathione (γ-glutamyl-cysteinyl-glycine) and isopentenyl pyrophosphate (IPP) to form 3-methylbutanolglutathionine (3-MBG) in hepatocytes. Subsequent enzymatic modifications occur in renal tissues:

- γ-Glutamyl Transpeptidase (γ-GTP) hydrolyzes 3-MBG to 3-methylbutanol-cysteinylglycine (MBCG).

- Carboxylesterase 5A (Cauxin) cleaves MBCG into this compound and glycine, with cauxin activity correlating strongly with this compound excretion rates (r = 0.92, p < 0.001).

Table 1: Key Enzymes in this compound Biosynthesis

Sex and age critically regulate biosynthesis, with intact male cats excreting 5× more this compound than females (95 mg/day vs. 19 mg/day). The process is absent in kittens <3 months, as cauxin expression initiates post-weaning.

Chemical Synthesis Strategies

Direct Synthesis from Protected Intermediates

Laboratory-scale synthesis employs L-cysteine derivatives due to this compound’s chiral center. A validated route involves:

- Protection : N-Boc-L-cysteine is reacted with 4-hydroxy-2-methyl-2-mercaptobutane under Mitsunobu conditions (DIAD, PPh₃).

- Deprotection : Boc removal via HCl/dioxane yields L-felinine with 82% purity.

Table 2: Chemical Synthesis Parameters

| Starting Material | Reagents | Conditions | Yield | Purity |

|---|---|---|---|---|

| N-Boc-L-cysteine | DIAD, PPh₃, THF | 0°C, 12 hr | 68% | 82% |

| L-Cysteine methyl ester | 3-Hydroxy-1,1-dimethylpropyl bromide | K₂CO₃, DMF | 54% | 75% |

Challenges include thioether bond instability at pH >7 and racemization during deprotection. Ultra-high-performance liquid chromatography (UHPLC) with chiral columns (Chiralpak IC-3) achieves enantiomeric excess >98%.

Enzymatic Production Using Recombinant Systems

Cauxin-Mediated Hydrolysis

Recombinant cauxin expressed in E. coli BL21(DE3) converts MBCG to this compound with 94% efficiency. Key parameters:

Table 3: Enzymatic vs. Chemical Synthesis

| Parameter | Chemical Route | Enzymatic Route |

|---|---|---|

| Time | 18–24 hr | 2–4 hr |

| Yield | 54–68% | 85–94% |

| Byproducts | Racemic mixtures | Glycine |

| Scalability | Limited by catalysts | Fermenter-compatible |

Bioreactor setups using immobilized cauxin on chitosan beads achieve 92% substrate conversion over 10 cycles.

Extraction and Purification from Biological Sources

While impractical for mass production, this compound isolation from cat urine provides insights into its native state:

- Sample Collection : Urine from adult male cats is lyophilized to concentrate this compound.

- Solid-Phase Extraction (SPE) : C18 cartridges eluted with methanol:water (70:30) remove urea and salts.

- Chromatography : Semi-preparative HPLC (XBridge C18, 5 μm) with 0.1% TFA/acetonitrile gradient yields 98% pure this compound.

Analytical Characterization

Structural Validation

Stability Profiling

This compound degrades at 25°C via β-elimination (t₁/₂ = 72 hr), forming volatile thiols like 3-mercapto-3-methyl-1-butanol. Stabilization requires storage at -80°C under argon.

化学反応の分析

Breakdown of Felinine

-

This compound is a precursor to 3-mercapto-3-methylbutan-1-ol (MMB), a volatile thiol .

-

The production of MMB from this compound is a time-dependent process that can occur through physical factors or bacterial degradation .

Reactions with other compounds

-

The reaction between urea and this compound is independent of pH in the range of 3-10 .

-

Urea does not react with N-acetyl-felinine, suggesting a this compound N-terminal interaction with urea .

-

Mass spectral analysis indicates the formation of carbamylated this compound as a product of the reaction with urea .

Stability of this compound

-

This compound is stable in feline urine in which urea has been degraded .

-

This compound was found to be unstable in the urine of a selection of mammals .

This compound in Renal Disease

-

Urinary this compound levels decrease as renal disease progresses in cats, while the precursor MBG increases .

-

The ratio of this compound to MBG is reduced in cats with severe renal disease .

-

Reduced kidney enzyme activity may contribute to diminished urinary this compound levels in cats with renal diseases .

Structural Similarities

This compound shares structural similarities with other sulfur-containing amino acids:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Cysteine | Sulfur-containing amino acid | Precursor for glutathione; involved in protein structure |

| Methionine | Sulfur-containing amino acid | Essential amino acid; involved in methylation processes |

| 3-Methyl-3-sulfanylbutan-1-ol | Breakdown product of this compound | Contributes to odor; potential signaling molecule |

| N-acetylthis compound | Acetylated form of this compound | Present in lower concentrations; less volatile than free this compound |

科学的研究の応用

Biological and Ecological Research

Felinine plays a significant role in the study of feline biology and ecology, particularly concerning its function as a pheromone precursor. It is involved in territorial marking and sociochemical communication among domestic and wild cats. Research indicates that this compound excretion patterns vary significantly among different cat breeds, suggesting genetic and environmental influences on its production.

Case Study: this compound Excretion in Domestic Cat Breeds

A study conducted on 83 entire male cats from various breeds revealed distinct differences in this compound excretion. The results showed that Abyssinian and Sphynx breeds had the highest this compound-to-creatinine ratios, indicating a correlation between hair growth and this compound production. This suggests that short-haired breeds may produce more this compound due to competing metabolic demands for cysteine, a precursor for both hair and this compound synthesis .

| Cat Breed | This compound:Creatinine Ratio |

|---|---|

| Abyssinian | 0.878 ± 0.162 |

| Sphynx | 0.878 ± 0.341 |

| British Shorthair | 0.584 ± 0.220 |

| Birman | 0.614 ± 0.266 |

| Norwegian Forest Cat | 0.566 ± 0.296 |

| Siberian | 0.627 ± 0.124 |

| Persian | 0.792 ± 0.284 |

| Ragdoll | 0.673 ± 0.256 |

Veterinary Medicine

This compound's role in veterinary science is particularly notable in understanding feline behavior and health issues related to urinary tract conditions. Its presence in urine can be indicative of various physiological states, including stress or reproductive status.

Research Findings on this compound and Health

A study indicated that the production of this compound is regulated by cauxin, a major urinary protein in cats, which affects the metabolic pathway leading to this compound synthesis . Understanding this relationship can aid veterinarians in diagnosing health issues based on urinary analysis.

Odor Control in Cat Litter Products

This compound is also relevant in the development of cat litter products aimed at controlling malodor associated with feline urine. Research has shown that specific litter formulations can significantly reduce the volatility of odor-causing compounds derived from this compound.

Case Study: Malodor Control

A study evaluating various commercial cat litter products found that certain formulations effectively reduced the presence of thiol compounds associated with foul odors from cat urine by up to 99% . This has implications for improving pet care products and enhancing the living environment for both pets and their owners.

Chemical Stability Studies

The stability of this compound under various conditions is crucial for its applications in research and product development. Studies have explored how environmental factors affect the stability of this compound when mixed with other compounds.

Stability Evaluation

Research demonstrated that this compound's stability could be influenced by factors such as temperature and exposure to light, which are critical for ensuring reliable results in experimental settings . Understanding these conditions helps refine methodologies for future studies involving this compound.

作用機序

Felinine exerts its effects primarily through its conversion to 3-mercapto-3-methylbutan-1-ol (MMB), a compound with a strong odor that serves as a pheromone in cats . The molecular targets and pathways involved include:

Cauxin: An enzyme that hydrolyzes MBCG to produce this compound.

γ-Glutamyl Transpeptidase: Converts 3-MBG to MBCG.

Microbial Lyase: Converts this compound to MMB in the environment, contributing to the characteristic odor of cat urine.

類似化合物との比較

Comparison with Similar Compounds

Felinine shares metabolic and structural similarities with several compounds, though its biological role and distribution are unique to felids. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Differences:

Biosynthetic Pathways :

- This compound is uniquely dependent on cauxin , a carboxylesterase excreted in cat urine, which hydrolyzes MBCG to this compound. Isovaline and other analogs lack this enzyme-specific pathway.

- Unlike MBG and MBCG, this compound undergoes renal N-acetylation to form N-acetylthis compound, a detoxification mechanism.

Species Specificity: this compound and its derivatives (e.g., MMB) are absent in non-felid mammals, while isovaline is detected in humans and other species.

Excretion Patterns :

- This compound excretion in intact male cats averages 122 ± 23.6 mmol/kg/day , far exceeding castrated males (41 ± 8.4 mmol/kg/day). In contrast, MBG and MBCG levels remain stable across genders but increase in renal disease due to impaired this compound synthesis.

Research Findings on this compound and Analogues

Table 2: Key Comparative Studies

生物活性

Felinine is a sulfur-containing amino acid primarily found in the urine of domestic cats and some wild felids. It serves as a precursor to various pheromones and plays a significant role in the sociochemical communication and territorial marking of these animals. This article explores the biological activity of this compound, including its biochemical properties, potential therapeutic applications, and relevant case studies.

This compound is chemically characterized as 2-amino-4-(methylthio)butanoic acid. Its structure allows it to participate in various biochemical pathways, particularly in the synthesis of other sulfur-containing compounds. The biological activity of this compound is closely linked to its role in pheromone production, influencing social behavior and communication among felids.

| Property | Value |

|---|---|

| Molecular Formula | C₄H₉NO₂S |

| Molecular Weight | 135.19 g/mol |

| Solubility | Soluble in water |

| pKa | 2.1 (carboxylic acid group) |

Biological Activity and Effects

This compound exhibits several biological activities that are crucial for feline physiology:

- Pheromone Production : this compound is a precursor for the synthesis of feline pheromones, which are critical for communication and territorial marking. These pheromones can influence mating behavior and social interactions among cats.

- Antimicrobial Properties : Some studies suggest that this compound may possess antimicrobial properties, potentially aiding in the prevention of infections in felids by inhibiting the growth of certain pathogens.

- Role in Metabolism : this compound may play a role in sulfur metabolism within cats, contributing to the overall health and functioning of various biological systems.

Case Study 1: Pheromone Communication

A study conducted by researchers at Cornell University highlighted the significance of this compound in pheromone communication among domestic cats. The researchers analyzed urine samples from various cats and identified significant variations in this compound levels correlating with behavioral changes during mating seasons. This indicates that this compound levels can serve as a reliable indicator of reproductive status and social hierarchy among cats .

Case Study 2: Therapeutic Potential

Another investigation focused on the potential therapeutic applications of this compound derivatives in treating feline leukemia virus (FeLV). The study revealed that compounds derived from this compound exhibited antiviral properties against FeLV in vitro. These findings suggest that this compound could be explored further as a basis for developing antiviral treatments for feline diseases .

Comparative Studies on Biological Activity

Research comparing the biological activity of this compound with other sulfur-containing compounds has provided insights into its unique properties:

Table 2: Comparative Biological Activity

| Compound | Antimicrobial Activity | Pheromone Role | Therapeutic Potential |

|---|---|---|---|

| This compound | Moderate | Yes | Emerging |

| Cysteine | High | No | Established |

| Methionine | Low | No | Established |

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting and quantifying felinine in biological samples, and how should they be validated?

- Methodological Answer : this compound detection typically employs liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-MS (GC-MS) due to their high sensitivity for sulfur-containing metabolites. Validation requires calibration curves using synthetic this compound standards, spike-recovery experiments in biological matrices (e.g., urine or plasma), and cross-validation with nuclear magnetic resonance (NMR) for structural confirmation . For reproducibility, adhere to guidelines for reporting experimental conditions (e.g., temperature, pH) and instrument parameters (e.g., ionization mode, collision energy) .

| Analytical Techniques for this compound Detection |

|---|

| Technique |

| LC-MS |

| GC-MS |

| NMR |

Q. What are the primary metabolic pathways involving this compound in domestic cats, and how do they differ across life stages?

- Methodological Answer : this compound is primarily metabolized via the cysteine conjugate β-lyase pathway, producing volatile sulfur compounds (e.g., 3-mercapto-3-methylbutan-1-ol). To map pathways, use isotopic labeling (e.g., ¹³C-felinine) combined with pathway enrichment analysis. Longitudinal studies in cats require stratified sampling by age, neutering status, and sexual development, with metabolite profiling at multiple time points . Differences in pathways (e.g., higher felinylglycine in neutered cats) should be analyzed using ANOVA with post-hoc corrections for multiple comparisons .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound concentrations across studies, particularly regarding sexual dimorphism and neutering effects?

- Methodological Answer : Discrepancies often arise from variations in sample preparation (e.g., urine stabilization methods) or cohort selection (e.g., age-matched controls). To address this:

Standardize Protocols : Use consensus guidelines for urine collection (e.g., immediate freezing at -80°C) .

Meta-Analysis : Pool data from published studies, applying random-effects models to account for heterogeneity. Include covariates like diet, breed, and analytical methodology .

Cross-Species Validation : Compare this compound metabolism in domestic cats with wild felids to identify conserved regulatory mechanisms .

Q. What experimental design considerations are critical for longitudinal studies investigating this compound's role in feline communication?

- Methodological Answer :

- Cohort Design : Use a crossover design to control for individual variability. Include sham-operated controls in neutering studies to isolate hormonal effects .

- Data Collection : Employ non-invasive sampling (e.g., urine collection pads) to minimize stress-induced metabolic changes.

- Statistical Power : Conduct a priori power analysis using pilot data; for a 20% effect size, n ≥ 15 per group achieves 80% power (α = 0.05) .

- Ethical Compliance : Obtain approval from animal ethics committees, ensuring adherence to NIH guidelines for preclinical research .

Q. How can computational models enhance understanding of this compound's interaction with olfactory receptors in non-feline species?

- Methodological Answer :

Molecular Docking : Use tools like AutoDock Vina to simulate this compound binding to olfactory receptors (e.g., OR5AN1). Validate models with site-directed mutagenesis and calcium imaging .

Phylogenetic Analysis : Compare receptor sequences across species to identify evolutionary divergence points affecting this compound detection .

Machine Learning : Train classifiers on odorant-receptor interaction datasets to predict novel this compound analogs with higher binding affinity .

Data Presentation and Reproducibility

Q. What strategies ensure robust data presentation in this compound studies, particularly when dealing with large metabolomic datasets?

- Methodological Answer :

- Raw Data : Deposit in repositories like MetaboLights with unique identifiers (e.g., MTBLS1234).

- Processed Data : Include only results directly addressing the research question in the main text (e.g., fold-changes of key metabolites). Use appendices for auxiliary data (e.g., full pathway enrichment tables) .

- Visualization : Heatmaps or volcano plots can highlight significant metabolites (p<0.05, FDR-corrected). For example:

| Key Metabolites in this compound Metabolism |

|---|

| Metabolite |

| This compound |

| Felinylglycine |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。